molecular formula C9H18O B032974 Nonanal CAS No. 124-19-6

Nonanal

Cat. No.: B032974
CAS No.: 124-19-6
M. Wt: 142.24 g/mol
InChI Key: GYHFUZHODSMOHU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nonanal, also known as nonanaldehyde or pelargonaldehyde, is a saturated fatty aldehyde . It has been identified as a compound that attracts Culex mosquitoes . Its primary targets are various bacterial and fungal pathogens, including Penicillium cyclopium .

Mode of Action

This compound exhibits a dose-dependent inhibition on the mycelial growth of Penicillium cyclopium . It interacts with its targets by disrupting the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions .

Biochemical Pathways

It’s known that this compound severely disrupts the integrity of the fungal cell membrane, triggering an increase in the total lipid content, extracellular ph, and membrane permeability .

Pharmacokinetics

It’s known that this compound exhibits a dose-dependent inhibition on the mycelial growth ofPenicillium cyclopium, suggesting that its bioavailability is sufficient to exert its antimicrobial effects .

Result of Action

The result of this compound’s action is the significant inhibition of the mycelial growth of Penicillium cyclopium . This is achieved by severely disrupting the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions, and triggering an increase of the total lipid content, extracellular pH, and membrane permeability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been identified as a compound that attracts Culex mosquitoes , suggesting that its efficacy may be influenced by the presence of these insects in the environment.

Biochemical Analysis

Biochemical Properties

Nonanal is a volatile organic compound (VOC) that plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the mycelial growth of Penicillium cyclopium, a type of fungus, by disrupting the integrity of the fungal cell membrane .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to promote the proliferation of human hair follicle dermal papilla cells (DPCs) in a dose-dependent manner . This compound influences cell function by increasing the intracellular cyclic adenosine monophosphate (cAMP) levels and the expression of various growth factor genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to disrupt the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions, and triggering an increase in the total lipid content, extracellular pH, and membrane permeability .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in the study of its effects on Penicillium cyclopium, it was found that the inhibitory effects of this compound on the mycelial growth of the fungus were dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to be a part of the lipoxygenase pathway, which is responsible for the synthesis of volatile esters in Korla pear .

Preparation Methods

Nonanal can be synthesized through several methods:

Properties

IUPAC Name

nonanal
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InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3
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InChI Key

GYHFUZHODSMOHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC=O
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Molecular Formula

C9H18O
Record name NONANAL
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DSSTOX Substance ID

DTXSID9021639
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Molecular Weight

142.24 g/mol
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Physical Description

Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour
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Boiling Point

374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C
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Flash Point

182 °F (NTP, 1992), 64 °C (147 °F) - closed cup
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol)
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Density

0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830
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Vapor Pressure

0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/
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Color/Form

Colorless liquid

CAS No.

124-19-6, 75718-12-6
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Melting Point

145 °F (NTP, 1992), -19.3 °C
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Synthesis routes and methods I

Procedure details

Targets are complementary oligonulceotides labeled with fluorescent dye Cy3. Slides were hybridized with targets in hybridization buffer (2×SSC, 0.1% SDS and complementary target at 100 nM) at room temperature for 1 hr and washed in 2×SSC, 0.1% SDS for 5 min., 0.1×SSC, 0.1% SDS for 10 min., and finally in 0.1×SSC for 1 min. All washings were carried out at room temperature. Results show that the aldehyde slides prepared from photoactivatable silane gave much higher hybridization signal than non-aldehyde slides.
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Synthesis routes and methods II

Procedure details

1-Decene was supplied from a raw-material tank 4 using a high-pressure pump, and the raw material was preheated in an ozonization reaction vessel 3 at 20° C. The preheated raw material was then combined with the high-pressure carbon dioxide solution of ozone, and continuous ozonization proceeded in a stainless steel coil-shaped ozonization reaction section 1 having an inside diameter of 1 mm and a length of 26 cm and set to 20° C. The reaction mixture that exited from the ozonization vessel 3 was subsequently subjected to a continuous thermal decomposition reaction in a stainless steel coil-shaped decomposition reaction section 11 having an inside diameter of 1 mm and a length of 100 cm and set to 200° C. The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section, making a total of 30 seconds. The product was passed via the pressure-regulating valve 30 and was dissolved in acetone placed in a gas-liquid separation device 40. Quantification of the acetone solution by FT-NMR using coumarin as an internal standard confirmed that 0.58 mmol of nonanoic acid and 0.63 mmol of nonanal were produced in 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nonanal significantly promotes the growth of Dipodascus aggregatus by shortening the lag phase, particularly when added before inoculation or within 24 hours after. [] This effect is most pronounced at higher pH values. []

A: this compound stimulates DPC proliferation and migration, likely by increasing intracellular cyclic adenosine monophosphate (cAMP) levels and promoting the expression of growth factor genes. []

A: Research suggests that elevated levels of this compound in exhaled breath are associated with tobacco consumption, potentially indicating cell damage in smokers. [, ] Additionally, this compound has been investigated as a potential biomarker for COVID-19 detection in sweat. []

ANone: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.

A: Microcapsules loaded with a 2:1 ratio of this compound and decanal, especially CDMSN-ND, effectively attract and control Sitotroga cerealella in grain storage environments for extended periods, demonstrating their potential for pest control. []

A: Ozonolysis of fatty acids, particularly in an aqueous medium, offers a promising route for the biobased production of this compound. [] Water, as a co-solvent, helps minimize carboxylic acid formation, leading to higher this compound yields. []

A: Incorporating linkers into peptide-based biosensors, specifically at the C-terminus of the OBPP4 peptide, enhances their sensitivity to aldehydes like this compound in the gas phase. [] For instance, the GSGSGS linker significantly improves the detection limit and sensitivity for this compound. []

A: this compound, unlike 4-hydroxy-2,3-trans-nonenal (HNE) and 4-hydroxy-2,3-trans-octenal (HOE), does not activate PL-C. [] This suggests that the hydroxyl group and the double bond in HNE and HOE are crucial for their interaction with PL-C. [] Additionally, while this compound exhibits chemotactic properties towards rat neutrophils, its mechanism of action might differ from HNE and HOE due to its higher hydrophobicity. []

A: this compound group-modified poly(vinyl alcohol) (C9-PVA) combined with α-cyclodextrin (α-CD) forms an adhesive submucosal injection material with potential applications in endoscopic submucosal dissection (ESD). [] This complex exhibits properties beneficial for ESD, such as stable submucosal cushion formation, wound sealing, and blood coagulation. []

A: Researchers frequently utilize techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) [, , , ] and gas chromatography-olfactometry (GC-O) [] to analyze and identify this compound and other volatile compounds. Additionally, electroantennography (EAG) is employed to assess the antennal responses of insects to this compound and other volatiles. [, , , , ]

A: this compound, emitted by barley plants infected with Blumeria graminis f. sp. hordei, can trigger defense responses in neighboring healthy barley plants, highlighting its role in plant-plant communication and induced resistance. []

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